![molecular formula C11H13ClN2OS B2577475 6-氯-3-(2-乙氧乙基)苯并[d]噻唑-2(3H)-亚胺 CAS No. 1351616-79-9](/img/structure/B2577475.png)
6-氯-3-(2-乙氧乙基)苯并[d]噻唑-2(3H)-亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 6th position and an ethoxyethyl group at the 3rd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Similar compounds with a benzothiazole core have been reported to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
The compound 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . By inhibiting these enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins and leukotrienes, thereby modulating inflammatory responses .
Result of Action
Based on the potential interaction with cox enzymes, it can be inferred that the compound may have anti-inflammatory effects by reducing the production of prostaglandins .
生化分析
Biochemical Properties
6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine interacts with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine remains stable under standard laboratory conditions for extended periods . Its degradation products may exhibit different biological activities, which can influence the overall effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may exhibit different biological activities compared to the parent compound. Understanding the metabolic pathways of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is crucial for evaluating its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine plays a crucial role in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. Understanding the subcellular localization of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the condensation of 6-chlorobenzothiazole with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the condensation reaction under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
6-chlorobenzothiazole: Lacks the ethoxyethyl group but shares the benzothiazole core structure.
2-ethoxyethylbenzothiazole: Similar structure but without the chlorine atom.
Benzothiazole derivatives: Various derivatives with different substituents at the 6th and 3rd positions.
Uniqueness
6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is unique due to the specific combination of a chlorine atom and an ethoxyethyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and potential biological activity compared to other benzothiazole derivatives.
属性
IUPAC Name |
6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETARUQJIXZIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)
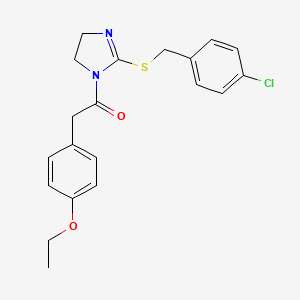
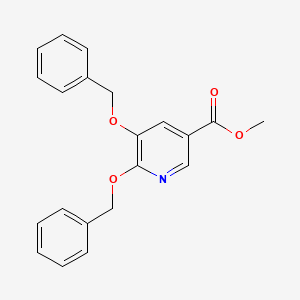
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)
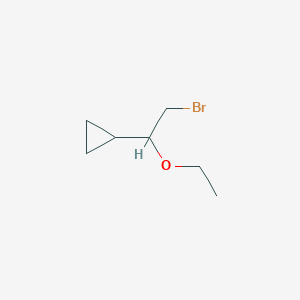
![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)
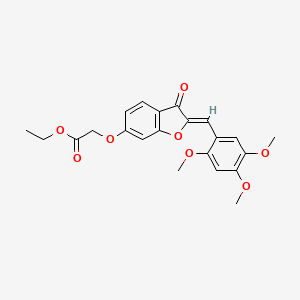
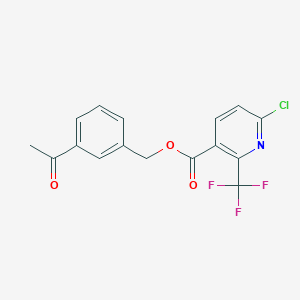
![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)
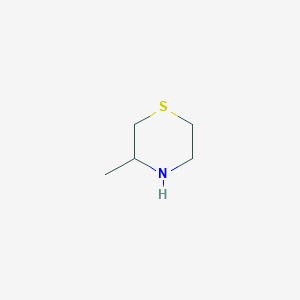
![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/new.no-structure.jpg)

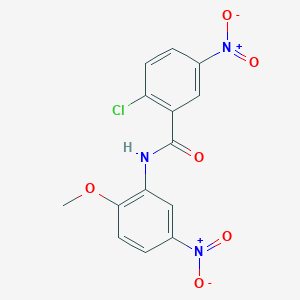
![N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2577415.png)
